4-(Aminomethyl)-4-methylcyclohexanol
Description
4-(Aminomethyl)-4-methylcyclohexanol is a cyclohexanol derivative featuring both a methyl (-CH₃) and an aminomethyl (-CH₂NH₂) group at the 4-position of the cyclohexane ring. The compound’s stereochemistry (cis/trans isomerism) and substituent interactions are critical to its physicochemical and biological behavior .
Properties
IUPAC Name |
4-(aminomethyl)-4-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKEGCFIMTCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methylcyclohexanol typically involves the reduction of 4-(Aminomethyl)-4-methylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Aminomethyl)-4-methylcyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the compound can be synthesized by reducing 4-(Aminomethyl)-4-methylcyclohexanone.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-(Aminomethyl)-4-methylcyclohexanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Aminomethyl)-4-methylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s effects on cellular pathways and processes are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(Aminomethyl)cyclohexanol
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.203 g/mol
- Substituents : -OH, -CH₂NH₂ (cis/trans isomers)
- Key Properties :
4-(Dimethylamino)cyclohexanol
- Molecular Formula: C₈H₁₇NO
- Molecular Weight : 143.21 g/mol
- Substituents : -OH, -N(CH₃)₂
- Key Properties: The dimethylamino group enhances steric bulk and basicity (pKa ~10–11) compared to the aminomethyl analog. Used in organic synthesis for catalysis or as a ligand in coordination chemistry .
4-Methylcyclohexanol
- Molecular Formula : C₇H₁₄O
- Molecular Weight : 114.19 g/mol
- Substituents : -OH, -CH₃
- Key Properties :
4-Chlorocyclohexanol
- Molecular Formula : C₆H₁₁ClO
- Molecular Weight : 134.60 g/mol
- Substituents : -OH, -Cl
- Key Properties: The electron-withdrawing chlorine atom increases the hydroxyl group’s acidity (pKa ~12–13 vs. ~16–17 for unsubstituted cyclohexanol). Used in halogenation reactions and polymer synthesis .
4-(Trifluoromethyl)cyclohexanol
- Molecular Formula : C₇H₁₁F₃O
- Molecular Weight : 168.16 g/mol
- Substituents : -OH, -CF₃
- Key Properties :
Comparative Analysis
Table 1: Structural and Functional Comparison
*Hypothetical data inferred from analogs.
Steric and Electronic Effects
- Aminomethyl vs. Dimethylamino: The -CH₂NH₂ group in 4-(Aminomethyl)cyclohexanol provides a primary amine for nucleophilic reactions, while -N(CH₃)₂ in 4-(dimethylamino)cyclohexanol offers higher steric hindrance and basicity .
- Methyl vs. Trifluoromethyl: The methyl group in 4-methylcyclohexanol enhances hydrophobicity, whereas -CF₃ in 4-(trifluoromethyl)cyclohexanol introduces electron-withdrawing effects, stabilizing adjacent functional groups .
Biological Activity
4-(Aminomethyl)-4-methylcyclohexanol, also known as a derivative of cyclohexanol with amino and methyl functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : CHN
- Molecular Weight : 165.24 g/mol
- CAS Number : [XXXXXX] (specific CAS number not provided in search results)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to act as a modulator for neurotransmitter systems, particularly in the central nervous system (CNS). It may influence receptor activity, leading to alterations in signal transduction pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing amino groups can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For example, compounds with structural similarities have shown significant cytotoxic effects against various cancer types, including breast and lung cancers .
Case Studies
- Anticancer Efficacy
- Neuropharmacological Effects
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
